molecular formula C11H10ClNO2S B188947 Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate CAS No. 67189-92-8

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B188947
CAS No.: 67189-92-8
M. Wt: 255.72 g/mol
InChI Key: YGLSXTDCHUONFR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with various substituents including an ethyl ester, an amino group, and a chlorine atom. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, a one-step method for the preparation of 3-amino-2-cyano-1-benzothiophenes from benzonitriles and xanthates has been reported . Another approach involves the reaction of aryne intermediates with sulfides to form benzothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro substituents can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like manganese dioxide, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while substitution reactions can yield various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzothiophene ring.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate include other benzothiophene derivatives with different substituents, such as:

  • Ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate
  • Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate
  • Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom, for example, can enhance its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLSXTDCHUONFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352563
Record name ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67189-92-8
Record name ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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